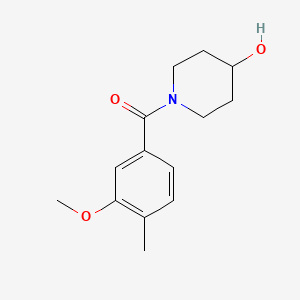
N-methyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide, also known as MPFC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. This compound has also been shown to interact with various proteins, including Bcl-2, caspase-3, and NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor effects. This compound has also been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-methyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide in lab experiments is its high potency and selectivity. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for N-methyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide research, including:
1. Further investigation of its mechanism of action and interactions with various proteins and signaling pathways.
2. Development of more efficient synthesis methods and purification techniques.
3. Evaluation of its potential as a therapeutic agent in other diseases, such as diabetes and cardiovascular disease.
4. Investigation of its pharmacokinetics and pharmacodynamics in vivo.
5. Development of novel formulations to improve its solubility and bioavailability.
In conclusion, this compound is a promising chemical compound that has shown potential in various scientific research applications. Further studies are needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent in different diseases.
Métodos De Síntesis
N-methyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide can be synthesized through a multistep process involving the reaction of furan-3-carboxylic acid with pyridine-3-methanol, followed by N-methylation using methyl iodide. The resulting this compound product can be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-methyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In Parkinson's disease research, this compound has been shown to improve motor function and reduce neuroinflammation.
Propiedades
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14(8-10-3-2-5-13-7-10)12(15)11-4-6-16-9-11/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZDKRXMJBIOTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
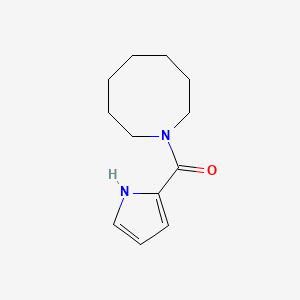
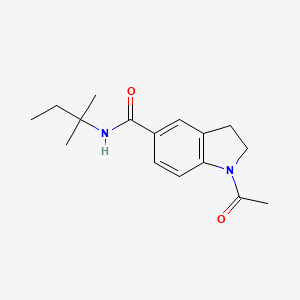
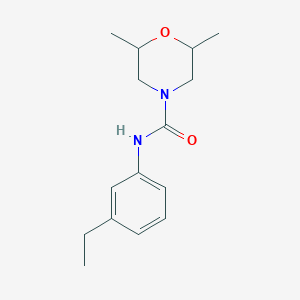
![4-(4-bromophenyl)-1-[(2-chlorophenyl)methyl]-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one](/img/structure/B7503655.png)
![2,4-Dichloro-5-[(3,4,5-trimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B7503663.png)
![N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)pyridine-2-carboxamide](/img/structure/B7503667.png)
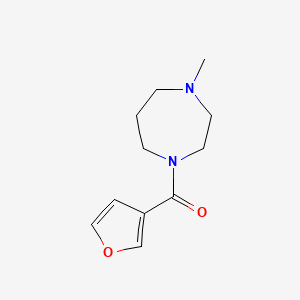
![N-[(3-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503707.png)
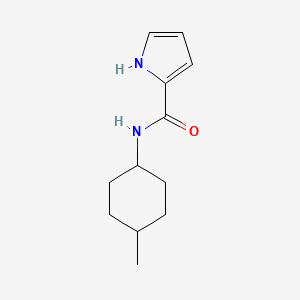
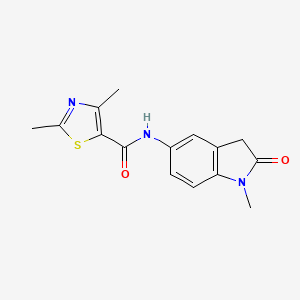
![4-[[4-(Hydroxymethyl)-2-iodophenoxy]methyl]benzoic acid](/img/structure/B7503730.png)
![[4-[(2-Chlorophenyl)methoxy]-3,5-diiodophenyl]methanol](/img/structure/B7503740.png)

